molecular formula C16H19NO2S B2849781 N-(2-methoxy-2-(o-tolyl)ethyl)-2-(thiophen-3-yl)acetamide CAS No. 1797281-26-5

N-(2-methoxy-2-(o-tolyl)ethyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2849781
CAS No.: 1797281-26-5
M. Wt: 289.39
InChI Key: UNWYWFRIIISROH-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(o-tolyl)ethyl)-2-(thiophen-3-yl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group, a tolyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-(o-tolyl)ethyl)-2-(thiophen-3-yl)acetamide typically involves the reaction of 2-(thiophen-3-yl)acetic acid with N-(2-methoxy-2-(o-tolyl)ethyl)amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-(o-tolyl)ethyl)-2-(thiophen-3-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-methoxy-2-(o-tolyl)ethyl)-2-(thiophen-3-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-(o-tolyl)ethyl)-2-(thiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-2-(p-tolyl)ethyl)-2-(thiophen-3-yl)acetamide
  • N-(2-methoxy-2-(m-tolyl)ethyl)-2-(thiophen-3-yl)acetamide
  • N-(2-ethoxy-2-(o-tolyl)ethyl)-2-(thiophen-3-yl)acetamide

Uniqueness

N-(2-methoxy-2-(o-tolyl)ethyl)-2-(thiophen-3-yl)acetamide is unique due to the specific positioning of the methoxy and tolyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-12-5-3-4-6-14(12)15(19-2)10-17-16(18)9-13-7-8-20-11-13/h3-8,11,15H,9-10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWYWFRIIISROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)CC2=CSC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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